[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495235
InChI: InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15;/h5-8H,9,15H2,1-4H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl
Molecular Formula: C13H21BClNO2
Molecular Weight: 269.58 g/mol

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride

CAS No.:

Cat. No.: VC13495235

Molecular Formula: C13H21BClNO2

Molecular Weight: 269.58 g/mol

* For research use only. Not for human or veterinary use.

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride -

Specification

Molecular Formula C13H21BClNO2
Molecular Weight 269.58 g/mol
IUPAC Name [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15;/h5-8H,9,15H2,1-4H3;1H
Standard InChI Key GYLCMZOZOWMCPW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl

Introduction

The compound [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a derivative of the parent compound [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine. This hydrochloride form is likely used to enhance solubility and stability, which are common reasons for forming salts of organic compounds. The parent compound is known for its use in organic synthesis, particularly in reactions involving boronic acids and their derivatives.

Safety and Handling

  • Hazards: The parent compound is noted to cause skin irritation and serious eye irritation .

  • Handling: It is essential to handle this compound with protective equipment, including gloves and eye protection, to avoid exposure.

Applications in Organic Synthesis

Boronic acid derivatives like [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

CompoundMolecular WeightStructure Features
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine233.12 g/molBoronic acid pinacol ester, aminomethyl group
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine261.17 g/molBoronic acid pinacol ester, N,N-dimethylaminomethyl group

The comparison highlights the structural similarity between these compounds, with variations in the aminomethyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator